1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene)
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Overview
Description
1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) is a complex organic compound with the molecular formula C15H10N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) typically involves the reaction of aniline with formaldehyde to form methylenedianiline, which is then phosgenated to produce the desired isocyanate compound . The reaction conditions include:
Temperature: Typically conducted at elevated temperatures.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Solvents: Organic solvents such as toluene or dichloromethane are often employed.
Industrial Production Methods
Industrial production of this compound involves large-scale phosgenation processes, where methylenedianiline is reacted with phosgene under controlled conditions to yield methylenebis(phenyl isocyanate) . The process is carried out in specialized reactors to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Can polymerize to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Water: Causes hydrolysis, leading to the formation of amines and carbon dioxide.
Catalysts: Acidic or basic catalysts are often used to control the reaction rate.
Major Products
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its use in drug delivery systems and medical devices.
Industry: Widely used in the production of foams, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) involves its reactivity with nucleophiles such as alcohols and amines. The compound’s isocyanate groups react with hydroxyl or amine groups to form urethane or urea linkages, respectively . This reactivity is the basis for its use in the production of polyurethanes and other polymers.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane diisocyanate (MDI): Similar in structure and reactivity.
Toluene diisocyanate (TDI): Another commonly used isocyanate with different reactivity and applications.
Uniqueness
1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) is unique due to its specific structure, which provides distinct reactivity and properties compared to other isocyanates. Its ability to form stable urethane and urea linkages makes it particularly valuable in the production of high-performance polymers .
Properties
CAS No. |
68368-59-2 |
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Molecular Formula |
C31H20N4O4 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
1-isocyanato-3-[[3-isocyanato-2-[(2-isocyanatophenyl)methyl]phenyl]methyl]-2-[(2-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C31H20N4O4/c36-18-32-28-11-3-1-7-24(28)16-26-22(9-5-13-30(26)34-20-38)15-23-10-6-14-31(35-21-39)27(23)17-25-8-2-4-12-29(25)33-19-37/h1-14H,15-17H2 |
InChI Key |
ZIAMRKSUGNNLEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=C(C=CC=C2N=C=O)CC3=C(C(=CC=C3)N=C=O)CC4=CC=CC=C4N=C=O)N=C=O |
Origin of Product |
United States |
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